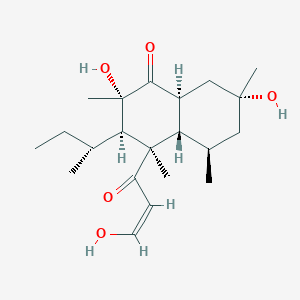
Betaenone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaenone C is an organic molecular entity.
Scientific Research Applications
Phytotoxic Properties
One of the primary applications of Betaenone C is in agriculture, specifically as a phytotoxin. Research indicates that this compound exhibits significant phytotoxicity, causing wilting in sugar beet (Beta vulgaris) at concentrations as low as 50 μg/mL. It also demonstrates a high root growth inhibitory effect, achieving up to 89% inhibition against rice seedlings at 37 μg/mL . This makes it a potential candidate for studying plant-pathogen interactions and developing biopesticides.
Potential Therapeutic Applications
Beyond its agricultural applications, this compound's ability to inhibit critical biological processes raises interest in its potential use in medical research, particularly in cancer treatment. The compound's capacity to inhibit various protein kinases suggests that it could play a role in therapeutic strategies aimed at disrupting cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biosynthesis and biological activities of this compound:
- Biosynthetic Pathways : Research has identified key enzymes involved in the biosynthesis of betaenones, including this compound. Studies utilizing heterologous expression systems have elucidated the gene clusters responsible for its production, highlighting the complex enzymatic pathways that facilitate its synthesis .
- Phytotoxicity Studies : Experimental results demonstrate that this compound is one of the most potent phytotoxins among betaenones, with significant implications for understanding plant disease mechanisms and developing effective control measures against fungal pathogens .
- Therapeutic Investigations : Preliminary investigations into the compound's anticancer properties have shown promise, with indications that it may inhibit growth in cancer cell lines through similar mechanisms as other known anticancer agents .
Comparative Data Table
| Property | This compound | Other Betaenones (A & B) |
|---|---|---|
| Source | Pleospora betae | Pleospora betae |
| Phytotoxicity | High (89% inhibition) | Moderate (73% inhibition A) |
| Mechanism of Action | Inhibits RNA/protein synthesis | Similar mechanisms |
| Potential Applications | Agriculture, Cancer research | Agriculture |
Properties
CAS No. |
85269-25-6 |
|---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI Key |
YRYPVWAJOMXOHH-ITBWMFDCSA-N |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O |
Canonical SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















